molecular formula C17H24N4O3S B2492214 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone CAS No. 1428371-56-5

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Cat. No.: B2492214
CAS No.: 1428371-56-5
M. Wt: 364.46
InChI Key: HTHMJKZOKDFKGG-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone is a chemically synthesized building block of high interest in medicinal chemistry and pre-clinical pharmaceutical research. This compound features a distinct molecular architecture that combines an azetidine ring with a cyclopropylsulfonyl group and a piperazine moiety substituted with a pyridinylmethyl unit. The azetidine-3-yl scaffold is a recognized feature in bioactive molecules, notably in compounds investigated as Janus Kinase (JAK) inhibitors for potential application in dermatological conditions . The inclusion of a piperazine ring, a common and versatile scaffold in drug discovery, enhances the molecule's potential as a modulator of biological activity. Piperazine derivatives are frequently explored for their affinity to various enzymes and receptors . This combination of structural elements makes this chemical a valuable intermediate for researchers designing and synthesizing novel small-molecule candidates. Its primary applications are in the fields of organic synthesis and drug discovery, serving as a key precursor or intermediate for the development of targeted therapies. This product is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c22-17(15-12-21(13-15)25(23,24)16-1-2-16)20-9-7-19(8-10-20)11-14-3-5-18-6-4-14/h3-6,15-16H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHMJKZOKDFKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone, commonly referred to by its CAS number 1428373-78-7, is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S, with a molecular weight of 350.4 g/mol. The structure features an azetidine ring, a cyclopropylsulfonyl group, and a piperazine moiety substituted with a pyridine group, which may contribute to its biological activity.

PropertyValue
CAS Number1428373-78-7
Molecular FormulaC16H22N4O3S
Molecular Weight350.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or inverse agonist at specific G protein-coupled receptors (GPCRs), similar to other piperazine derivatives known for their modulatory effects on neurotransmitter systems.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, studies on piperazine derivatives have shown significant antiproliferative activity through mechanisms involving apoptosis induction and cell cycle arrest.

  • Case Study : A study examining the cytotoxic effects of related piperazine compounds demonstrated increased caspase 3/7 activity in treated cancer cells, indicating apoptosis as a key mechanism of action .

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological properties. Piperazine derivatives are often studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

  • Case Study : In related research, piperazine analogs have shown promise as cannabinoid receptor modulators, suggesting that this compound could similarly influence cannabinoid signaling pathways .

Cytotoxicity Assays

In vitro studies have utilized various cell lines to assess the cytotoxicity of this compound. The CellTiter-Glo assay was employed to measure cell viability post-treatment, revealing dose-dependent effects on cell survival.

Cell LineIC50 (µM)Mechanism of Action
MV4-1115Induction of apoptosis
HUVEC20Cell cycle phase modulation

Selectivity and Binding Affinity

Binding affinity studies using radiolabeled ligands have indicated that this compound may selectively bind to certain receptors over others, potentially reducing side effects associated with less selective compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the azetidine/piperazine substituents and core modifications. Below is a comparative analysis with key derivatives:

Core Modifications and Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone (Main Compound) Likely C17H24N5O3S* ~378* Cyclopropylsulfonyl-azetidine, pyridin-4-ylmethyl-piperazine Compact azetidine with sulfonyl group; piperazine with aromatic extension
[4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone C20H27N7O3S 445.542 Cyclopropylsulfonyl-piperazine, pyrimidinyl-pyrazolyl-azetidine Larger pyrimidine-pyrazole system; sulfonyl on piperazine
(4-methylpiperazin-1-yl)(4-aminophenyl)methanone (from ) Not fully reported Not reported 4-Methylpiperazine, 4-aminophenyl Simplified piperazine with methyl group; aromatic amine for conjugation
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) C18H17F3N2OS ~366.4 Trifluoromethylphenyl-piperazine, thiophene Electron-withdrawing CF3 group; thiophene for lipophilicity

Key Observations

Azetidine vs. Piperazine Sulfonylation: The main compound places the cyclopropylsulfonyl group on the azetidine ring, while the analog in attaches it to the piperazine. This positional difference may influence conformational flexibility and target engagement.

Heteroaromatic Substituents :

  • The pyridin-4-ylmethyl group in the main compound contrasts with the pyrimidine-pyrazole system in . Pyridine’s planar structure may favor interactions with flat binding pockets (e.g., kinase ATP sites), while bulkier pyrimidine-pyrazole systems could enhance selectivity for larger cavities.

Piperazine Functionalization: The 4-(pyridin-4-ylmethyl)piperazine in the main compound differs from the 4-methylpiperazine in and the trifluoromethylphenyl-piperazine in .

Biological Implications :

  • While specific activity data are absent, sulfonyl groups (as in the main compound and ) are often associated with enhanced solubility and target affinity. Thiophene and pyrazole moieties (–4) may contribute to π-stacking or hydrophobic interactions .

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